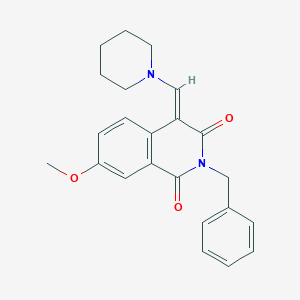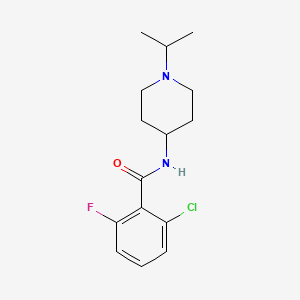
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as BMPIQD, is a synthetic compound that belongs to the family of isoquinolinedione derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of apoptotic pathways. In inflammation, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This leads to the suppression of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and suppress inflammation. In neurological disorders, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to improve cognitive function and memory, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, there are also some limitations, including its relatively high cost, low yield, and limited availability.
Orientations Futures
There are several future directions for 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione research, including:
1. Development of more efficient and cost-effective synthesis methods to increase the yield and availability of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione.
2. Further investigation of the mechanism of action of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in cancer, inflammation, and neurological disorders.
3. Exploration of the potential therapeutic applications of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases.
4. Evaluation of the pharmacokinetics and toxicity of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione in animal models and clinical trials.
5. Development of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion:
In conclusion, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione have been discussed in this paper. Further research is needed to fully understand the potential of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione involves the condensation of 4-(1-piperidinylmethylene)phthalic anhydride with benzylamine and methoxyacetic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The structure of 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been confirmed by various spectroscopic techniques, including NMR, IR, and MS.
Applications De Recherche Scientifique
2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 2-benzyl-7-methoxy-4-(1-piperidinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-18-10-11-19-20(14-18)22(26)25(15-17-8-4-2-5-9-17)23(27)21(19)16-24-12-6-3-7-13-24/h2,4-5,8-11,14,16H,3,6-7,12-13,15H2,1H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMMYYOLZFCDAV-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN3CCCCC3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=C\N3CCCCC3)/C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-benzyl-7-methoxy-4-(piperidin-1-ylmethylidene)isoquinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)
![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)
![2-(4-chlorophenyl)-4-{(2-chlorophenyl)[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965493.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)
![(3R*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4965502.png)
![2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)

![N,N-diethyl-2-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B4965522.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4965540.png)